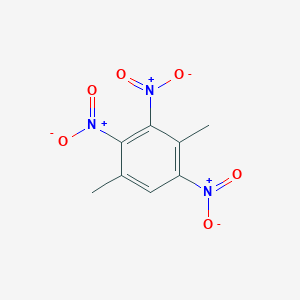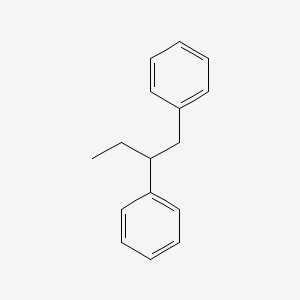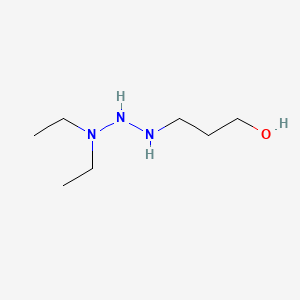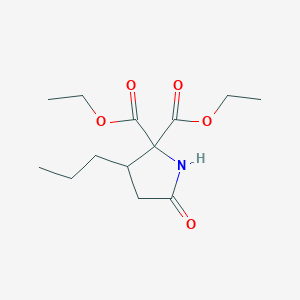
3-Chloro-3-ethylpent-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-3-ethylpent-1-ene is an organic compound with the molecular formula C7H13Cl. It is a chlorinated derivative of 3-ethylpent-1-ene, characterized by the presence of a chlorine atom attached to the third carbon of the pentene chain. This compound is of interest in various chemical research and industrial applications due to its unique reactivity and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3-ethylpent-1-ene typically involves the chlorination of 3-ethylpent-1-ene. This can be achieved through the addition of chlorine gas to 3-ethylpent-1-ene under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and improved yield. The use of advanced separation techniques, such as distillation, ensures the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-3-ethylpent-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Addition: Hydrogen chloride (HCl) or bromine (Br2) in an inert solvent.
Elimination: Potassium tert-butoxide (KOtBu) in a polar aprotic solvent.
Major Products Formed
Substitution: Formation of 3-ethylpent-1-ol.
Addition: Formation of 3-chloro-3-ethylpentane.
Elimination: Formation of 3-ethylpent-1-ene.
Aplicaciones Científicas De Investigación
3-Chloro-3-ethylpent-1-ene is utilized in various scientific research applications, including:
Chemistry: As a starting material for the synthesis of more complex organic molecules.
Biology: In studies involving the interaction of chlorinated hydrocarbons with biological systems.
Medicine: Potential use in the development of pharmaceuticals and as an intermediate in drug synthesis.
Industry: Used in the production of specialty chemicals and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of 3-Chloro-3-ethylpent-1-ene involves its reactivity with various nucleophiles and electrophiles. The presence of the chlorine atom makes the compound susceptible to nucleophilic attack, leading to substitution reactions. The double bond allows for addition reactions with electrophiles. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
Similar Compounds
3-Ethylpent-1-ene: The parent compound without the chlorine atom.
3-Chloro-3-methylpent-1-ene: A similar compound with a methyl group instead of an ethyl group.
3-Chloro-3-ethylpentane: The fully saturated analog without the double bond.
Uniqueness
3-Chloro-3-ethylpent-1-ene is unique due to the presence of both a chlorine atom and a double bond in its structure. This combination imparts distinct reactivity patterns, making it valuable in synthetic organic chemistry for the preparation of various derivatives and intermediates.
Propiedades
Número CAS |
2190-49-0 |
|---|---|
Fórmula molecular |
C7H13Cl |
Peso molecular |
132.63 g/mol |
Nombre IUPAC |
3-chloro-3-ethylpent-1-ene |
InChI |
InChI=1S/C7H13Cl/c1-4-7(8,5-2)6-3/h4H,1,5-6H2,2-3H3 |
Clave InChI |
NMZULEODUQHSAK-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)(C=C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7H-Benzo[de]naphthacene](/img/structure/B14750297.png)
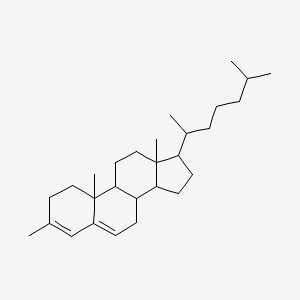
![2-[(But-2-en-1-yl)oxy]naphthalene](/img/structure/B14750306.png)



![(1R,4S,5S,8R,9R,12S,13S,16S,19R)-19-methoxy-8-[(2R,4S)-4-methoxy-6-methylhept-5-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol](/img/structure/B14750326.png)
![2,17-diazaheptacyclo[16.12.0.03,16.05,14.07,12.020,29.022,27]triaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29-pentadecaene](/img/structure/B14750338.png)
